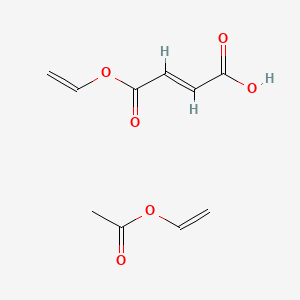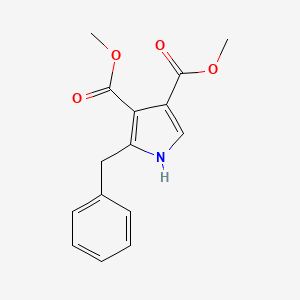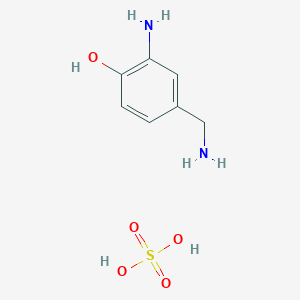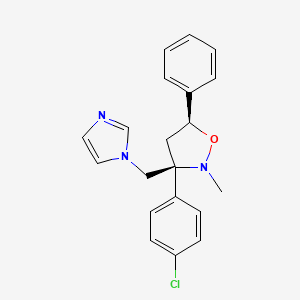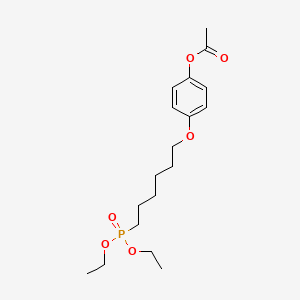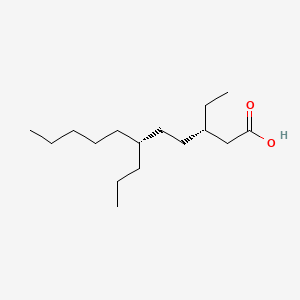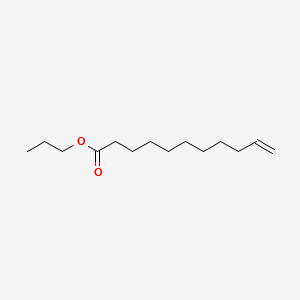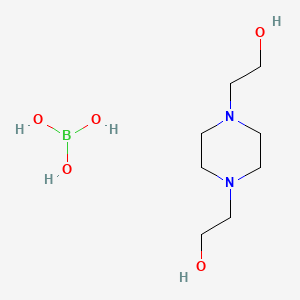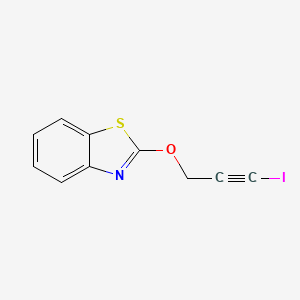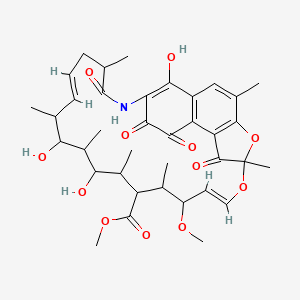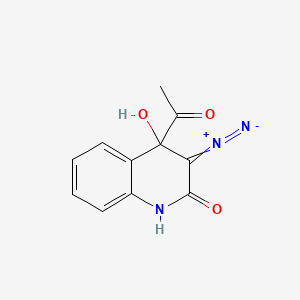
4-Acetyl-3-(1lambda(5)-diazenylidene)-4-hydroxy-3,4-dihydro-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-3-(1lambda(5)-diazenylidene)-4-hydroxy-3,4-dihydro-2(1H)-quinolinone is a complex organic compound that belongs to the class of quinolinones This compound is characterized by its unique structure, which includes an acetyl group, a diazenylidene group, and a hydroxy group attached to a quinolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3-(1lambda(5)-diazenylidene)-4-hydroxy-3,4-dihydro-2(1H)-quinolinone typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyl-3-(1lambda(5)-diazenylidene)-4-hydroxy-3,4-dihydro-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diazenylidene group can be reduced to form amines.
Substitution: The acetyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield quinolinone derivatives with enhanced stability and reactivity .
Aplicaciones Científicas De Investigación
4-Acetyl-3-(1lambda(5)-diazenylidene)-4-hydroxy-3,4-dihydro-2(1H)-quinolinone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 4-Acetyl-3-(1lambda(5)-diazenylidene)-4-hydroxy-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinolinone derivatives, such as:
- 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one
- 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester .
Uniqueness
4-Acetyl-3-(1lambda(5)-diazenylidene)-4-hydroxy-3,4-dihydro-2(1H)-quinolinone is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
56908-70-4 |
|---|---|
Fórmula molecular |
C11H9N3O3 |
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
4-acetyl-3-diazo-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C11H9N3O3/c1-6(15)11(17)7-4-2-3-5-8(7)13-10(16)9(11)14-12/h2-5,17H,1H3,(H,13,16) |
Clave InChI |
DYBKCEALKKGKGH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(C2=CC=CC=C2NC(=O)C1=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


